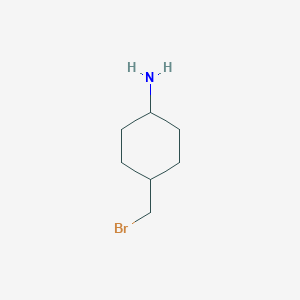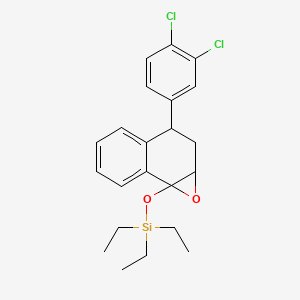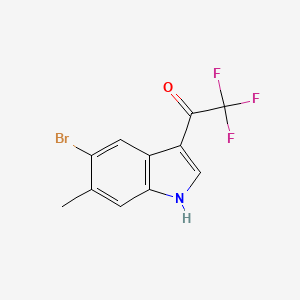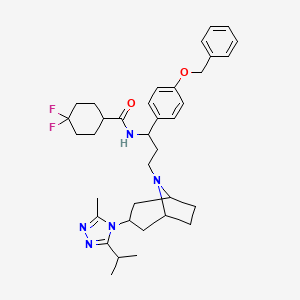
1-(3-Fluoro-2-methylphenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-metilfenil)etanamina; clorhidrato es un compuesto químico que pertenece a la clase de compuestos orgánicos conocidos como fenetilaminas. Este compuesto se caracteriza por la presencia de un átomo de flúor en la tercera posición y un grupo metilo en la segunda posición del anillo fenilo, con un grupo etanamina unido a la primera posición. La forma de sal clorhidrato se usa comúnmente para mejorar la estabilidad y la solubilidad del compuesto en agua.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1-(3-Fluoro-2-metilfenil)etanamina se puede sintetizar a través de varias rutas sintéticas. Un método común implica los siguientes pasos:
Nitración: El material de partida, 3-fluoro-2-metilbenceno, se nitra utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico para formar 3-fluoro-2-metil-4-nitrobenceno.
Reducción: El grupo nitro se reduce luego a un grupo amina utilizando un agente reductor como polvo de hierro y ácido clorhídrico, produciendo 3-fluoro-2-metil-4-aminobenceno.
Alquilación: El grupo amina se alquila con bromuro de etilo en presencia de una base como carbonato de potasio para formar 1-(3-fluoro-2-metilfenil)etanamina.
Formación de clorhidrato: La base libre se convierte luego en su sal clorhidrato reaccionando con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de 1-(3-fluoro-2-metilfenil)etanamina; clorhidrato generalmente implica procesos de nitración, reducción y alquilación a gran escala, seguidos de pasos de purificación como recristalización o cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Fluoro-2-metilfenil)etanamina; clorhidrato experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como metóxido de sodio o terc-butóxido de potasio se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de 3-fluoro-2-metilbenzaldehído o ácido 3-fluoro-2-metilbenzoico.
Reducción: Formación de 1-(3-fluoro-2-metilfenil)etanol.
Sustitución: Formación de compuestos con diferentes sustituyentes reemplazando el átomo de flúor.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-metilfenil)etanamina; clorhidrato tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida su interacción con los receptores de neurotransmisores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(3-fluoro-2-metilfenil)etanamina; clorhidrato involucra su interacción con dianas moleculares específicas, como los receptores de neurotransmisores en el cerebro. El compuesto puede actuar como un agonista o antagonista en estos receptores, modulando su actividad e influyendo en la liberación y captación de neurotransmisores. Las vías exactas y las dianas moleculares involucradas dependen del contexto biológico específico y de la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(3-Fluorofenil)etanamina; clorhidrato: Carece del grupo metilo en la segunda posición.
1-(2-Metilfenil)etanamina; clorhidrato: Carece del átomo de flúor en la tercera posición.
1-(3-Cloro-2-metilfenil)etanamina; clorhidrato: Contiene un átomo de cloro en lugar de un átomo de flúor en la tercera posición.
Unicidad
1-(3-Fluoro-2-metilfenil)etanamina; clorhidrato es único debido a la presencia de un átomo de flúor y un grupo metilo en el anillo fenilo. Esta combinación de sustituyentes puede influir en la reactividad química, la actividad biológica y las propiedades físicas del compuesto, haciéndolo distinto de otros compuestos similares.
Propiedades
IUPAC Name |
1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQNNWSAFCZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)



![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)


![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)


![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
